2-Fluoro-5-methylisonicotinic acid
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Overview
Description
2-Fluoro-5-methylisonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of a fluorine atom at the second position and a methyl group at the fifth position on the pyridine ring. The molecular formula of this compound is C7H6FNO2, and it has a molecular weight of 155.13 g/mol .
Preparation Methods
The synthesis of 2-Fluoro-5-methylisonicotinic acid typically involves the use of fluorinated precursors and specific reaction conditions. One common method involves the reaction of 2-fluoro-4-iodo-5-methylpyridine with n-butyllithium and n-butylmagnesium chloride in dry toluene, followed by the addition of dry ice and acidification with hydrochloric acid . This method yields the desired compound as a yellow, oily solid with a 20% yield . Industrial production methods may vary, but they generally follow similar principles, utilizing fluorinated starting materials and controlled reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
2-Fluoro-5-methylisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common reagents used in these reactions include n-butyllithium, n-butylmagnesium chloride, and palladium catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Fluoro-5-methylisonicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylisonicotinic acid depends on its specific application. In biological systems, fluorinated compounds often interact with enzymes and receptors, altering their activity and leading to various physiological effects. The fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets, thereby modulating its biological activity .
Comparison with Similar Compounds
2-Fluoro-5-methylisonicotinic acid can be compared with other fluorinated isonicotinic acid derivatives, such as:
- 2-Fluoroisonicotinic acid
- 5-Fluoroisonicotinic acid
- 2,5-Difluoroisonicotinic acid
These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique properties of this compound, such as its specific substitution pattern, make it distinct and valuable for certain applications .
Properties
IUPAC Name |
2-fluoro-5-methylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDTZXBKLGFIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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